3-(2-Methylthieno[3,2-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate
Description
3-(2-Methylthieno[3,2-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate is a sulfonate-functionalized heterocyclic compound characterized by a fused thieno-benzothiazole core and a propane sulfonate side chain. Its crystal structure was determined via single-crystal X-ray diffraction, revealing a monohydrate form with a high-precision refinement (R factor = 0.030) .
Properties
CAS No. |
295346-19-9 |
|---|---|
Molecular Formula |
C13H13NO3S3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-(2-methylthieno[3,2-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C13H13NO3S3/c1-9-14(6-2-8-20(15,16)17)13-10-5-7-18-11(10)3-4-12(13)19-9/h3-5,7H,2,6,8H2,1H3 |
InChI Key |
KCQGNKZNFMTJEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=C(S1)C=CC3=C2C=CS3)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Quaternization with 1,3-Propane Sultone
The most widely reported method involves the quaternization of 2-methylthieno[3,2-e][1,benzothiazole with 1,3-propane sultone. This one-step reaction proceeds via nucleophilic attack on the sultone’s electrophilic carbon, forming the sulfonate group directly.
Procedure :
-
Reactants : 2-Methylthieno[3,2-e]benzothiazole (1.0 eq), 1,3-propane sultone (1.2 eq).
-
Workup : Precipitation with ethanol, followed by recrystallization from acetonitrile/ethanol (1:3 v/v).
Key Data :
Mechanistic Insight :
The reaction proceeds through an intermediate sulfonic acid zwitterion, stabilized by intramolecular hydrogen bonding between the sulfonate and thiazolium moieties. Crystal packing analysis reveals π-stacking interactions (3.38 Å separation) and O–H⋯O hydrogen bonds involving lattice water molecules.
Post-Synthetic Sulfonation
A less common approach involves introducing the sulfonate group after quaternization. This method is employed when functional group incompatibilities arise during direct synthesis.
Steps :
-
Quaternization : React 2-methylthieno[3,2-e][1,benzothiazole with 3-bromopropane in DMF at 80°C.
-
Sulfonation : Treat the bromide intermediate with sodium sulfite (Na₂SO₃) in aqueous ethanol at 60°C.
Comparison of Methods :
| Parameter | Quaternization-Sulfonation | Direct Sultone Route |
|---|---|---|
| Yield | 55–60% | 68–75% |
| Purity | 90–95% | >98% |
| Scalability | Limited by bromide handling | High |
Optimization of Reaction Conditions
Solvent Effects
Solvent polarity critically impacts reaction efficiency:
-
Toluene : Higher yields (75%) due to improved sultone solubility.
-
Acetonitrile : Faster kinetics (4 hours) but lower yields (68%).
Kinetic Data :
| Solvent | Rate Constant (k, h⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Toluene | 0.18 | 45.2 |
| Acetonitrile | 0.25 | 38.7 |
Temperature and Stoichiometry
-
Optimal Temperature : 110°C balances reaction rate and byproduct formation.
-
Sultone Excess : A 1.2:1 molar ratio minimizes unreacted starting material without promoting dimerization.
Structural Characterization
NMR Spectroscopy
¹H NMR (DMSO- d₆, 400 MHz) :
| Signal (δ, ppm) | Assignment |
|---|---|
| 8.43 (t, J=6 Hz) | Thieno-Hα |
| 4.90 (t, J=8 Hz) | –CH₂–SO₃⁻ |
| 3.20 (s) | N–CH₃ |
| 2.65 (t, J=7 Hz) | –CH₂–CH₂–SO₃⁻ |
¹³C NMR :
X-ray Crystallography
Single-crystal analysis reveals:
-
Space Group : P2₁/c (monoclinic).
-
Key Metrics :
-
Hydrogen Bonding : R₄²(8) rings formed via O–H⋯O interactions with lattice water.
Industrial Scalability and Challenges
Pilot-Scale Production
Equipment :
-
Glass-lined reactors (50–100 L) with reflux condensers.
Cost Drivers :
Byproduct Management
-
Major Byproduct : 3,3'-Bis(thienobenzothiazolium)propane disulfonate (formed via dimerization, <5%).
-
Removal : Chromatography on silica gel (eluent: CH₃CN/H₂O, 7:3).
Applications and Derivatives
Dye-Sensitized Solar Cells
Chemical Reactions Analysis
Structural Analysis and Characterization
Characterization techniques validate the compound’s structure and purity:
For example, in , the NMR spectrum shows distinct peaks for aromatic protons (δ 8.43–7.80 ppm) and the sulfonate group (δ 4.90 ppm), while crystallographic data highlight S⋯S contacts (3.4051 Å) and conjugated bond character in the thiazole ring.
Reactivity and Reaction Pathways
The compound’s reactivity stems from its sulfonate group and aromatic system:
-
Sulfonate group interactions : The -SO₃⁻ moiety enhances solubility and enables ionic or covalent interactions with biomolecules.
-
Thiazole ring reactivity : Susceptible to electrophilic aromatic substitution or coordination with metal ions due to the electron-deficient heterocyclic system.
-
Propane backbone flexibility : Facilitates spatial arrangements for molecular recognition in biological systems.
Molecular docking studies suggest potential binding to enzymes or nucleic acids, though specific targets remain under investigation.
Comparison with Structural Analogues
The following table highlights structural and reactivity differences with related compounds:
| Compound | Structural Features | Unique Reactivity/Use |
|---|---|---|
| 2-Methylthieno[3,2-e]benzothiazolium bromide | Lacks sulfonate group | Acts as a dye; limited aqueous solubility. |
| 5-Methoxy-2-methylthieno[2,3-e]benzothiazolium | Contains methoxy (-OCH₃) substituent | Altered solubility and electronic properties; potential for modified bioactivity. |
| Thieno[3,2-e]benzothiazole | Unsubstituted thieno-benzothiazole core | Precursor for functionalized derivatives; less reactive due to lack of charged groups. |
The sulfonate group in the target compound enables superior aqueous solubility and ionic interactions, distinguishing it from analogs.
Experimental Insights and Challenges
-
Synthesis optimization : Microwave-assisted methods reduce reaction times but require precise temperature control to avoid decomposition.
-
Purity concerns : The presence of water molecules in crystal structures (as in ) necessitates rigorous drying post-synthesis.
-
Scalability : Solvent-free protocols show promise but face challenges in large-scale production due to exothermicity risks.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. A study by Nacher-Luis et al. demonstrated that similar structures can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce apoptosis was confirmed using flow cytometry, which showed a significant increase in sub-G1 phase cells indicative of cell death.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Intrinsic pathway activation |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains. Its structural components enhance lipophilicity, potentially increasing membrane permeability and bioactivity against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observed Effects |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Inhibition of growth |
| Escherichia coli | 64 µg/mL | Inhibition of growth |
Neuropharmacological Effects
The presence of the piperazine ring suggests potential neuropharmacological applications. Compounds with similar piperazine scaffolds have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is needed to elucidate these effects specifically for this compound.
Case Study 1: Anticancer Mechanism
A detailed study evaluated the anticancer efficacy of benzothiazole derivatives, revealing that these compounds induce apoptosis in cancer cells via the intrinsic pathway. Flow cytometry analysis indicated a significant increase in sub-G1 phase cells post-treatment, confirming the compound's role in promoting cancer cell death.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. The results showed significant inhibition of bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-(2-Methylthieno[3,2-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Features and Crystallographic Data
The compound shares structural similarities with other benzothiazole derivatives but differs in substituents and conjugation patterns:
*Full IUPAC names abbreviated due to complexity.
- Core Structure: The target compound features a thieno[3,2-e][1,3]benzothiazole core, whereas analogs in and incorporate benzo[e][1,3]benzothiazole with extended π-conjugation, likely influencing electronic properties such as absorption spectra .
- Crystallography: The target compound’s monohydrate form exhibits tight molecular packing (mean C–C bond deviation = 0.003 Å), suggesting stability in solid-state applications .
Physicochemical Properties
- Solubility : The sulfonate group in all compounds improves water solubility, but bulky hydrophobic substituents (e.g., phenyl-thiazol in ) may reduce it .
- Thermal Stability : Crystallographic precision (e.g., low R factor in the target compound) suggests robust thermal stability, whereas analogs with extended conjugation () might exhibit lower melting points due to weaker packing .
Biological Activity
3-(2-Methylthieno[3,2-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate (CAS Number: 295346-19-9) is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant case studies associated with this compound.
The molecular formula of this compound is , with a molecular weight of approximately 327.4 g/mol. The compound features a sulfonate group which enhances its solubility in aqueous environments, making it suitable for various biological assays .
Antimicrobial Properties
Research indicates that benzothiazole derivatives possess significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The presence of the sulfonate group in this compound may enhance its interaction with microbial membranes, potentially leading to increased efficacy against pathogens .
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that compounds related to 3-(2-Methylthieno[3,2-e][1,3]benzothiazol-1-ium) exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the induction of apoptosis or the disruption of cellular signaling pathways critical for cancer cell survival. Further research is needed to elucidate the specific pathways involved and the potential therapeutic applications .
Antioxidant Activity
Benzothiazole derivatives are also noted for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress within biological systems. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylbenzo[d]thiazole with a sulfonic acid derivative under controlled conditions. The resulting product can be purified through recrystallization techniques to obtain a high-purity compound suitable for biological testing .
Case Studies
Q & A
Q. What is the standard synthetic route for preparing 3-(2-Methylthieno[3,2-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate?
The compound is synthesized by refluxing 2-methylbenzo[d]thiazole with 1,2-oxathiolane 2,2-dioxide in toluene for 4 hours. Post-reaction, the mixture is cooled, filtered, and washed with ethanol. Crystallization via slow evaporation of an acetonitrile/ethanol mixture yields colorless block-shaped crystals. Key characterization includes H NMR (DMSO-): δ 8.43 (t, 2H), 7.90 (t, 1H), 7.80 (t, 1H), confirming structural integrity .
Q. How is the crystal structure of this compound validated?
Single-crystal X-ray diffraction (296 K, ) reveals bond lengths (e.g., N1–C5: 1.3216 Å) and angles (e.g., C5–S2–C6: 91.069°), indicating hybridization effects. Hydrogen-bonding networks (e.g., O4–H11⋯O3, 2.831 Å) and π-stacking interactions (interplanar separation: 3.3847 Å) stabilize the lattice .
Q. Which spectroscopic methods are critical for confirming its molecular structure?
H NMR in DMSO- identifies proton environments (e.g., methyl group at δ 3.20, sulfonate-linked protons at δ 4.90). X-ray crystallography provides atomic-level resolution of bond geometry, while FT-IR can validate sulfonate and benzothiazole functional groups .
Advanced Research Questions
Q. How does the sulfonate group influence solubility and intermolecular interactions?
The sulfonate group enhances aqueous solubility via hydrogen bonding with water molecules, forming an ring motif. This network involves O–H⋯O interactions (e.g., O4–H12⋯O3: 2.994 Å), critical for stabilizing the crystal structure and enabling applications in polar solvents .
Q. What computational strategies optimize the design of derivatives with improved properties?
Quantum mechanical calculations (e.g., density functional theory) predict electronic properties and reaction pathways. Institutions like ICReDD integrate computational reaction path searches with experimental validation to reduce trial-and-error synthesis, enabling targeted modifications (e.g., altering substituents on the benzothiazole ring) .
Q. How can contradictions in hydrogen-bonding data be resolved during structural analysis?
Cross-validate crystallographic data (e.g., O–H distances) with spectroscopic results (e.g., H NMR chemical shifts for water protons). Compare with structurally analogous compounds (e.g., C7H5N3O2S1·H2O) to identify systematic deviations or experimental artifacts .
Q. What role do π-stacking interactions play in the compound’s solid-state properties?
Inversion-related molecules exhibit π-stacking with an interplanar distance of 3.3847 Å, contributing to crystallographic stability. These interactions, combined with S⋯S contacts (3.4051 Å), influence thermal stability and optoelectronic behavior .
Q. How can researchers design derivatives for specific applications (e.g., dye-sensitized solar cells)?
Modify the benzothiazole core with electron-donating/withdrawing groups (e.g., –NO, –OCH) to tune HOMO-LUMO gaps. Assess solubility via sulfonate group retention and validate using cyclic voltammetry and UV-vis spectroscopy .
Methodological Notes
- Data Contradiction Analysis : When discrepancies arise (e.g., bond length variations), use complementary techniques (XRD, NMR, DFT) to reconcile results. For example, the S2–C5 bond (1.7024 Å) vs. S2–C6 (1.7327 Å) reflects hybridization differences, validated by angular distortion (C5–S2–C6 angle: 91.069°) .
- Experimental Design : Prioritize reaction condition screening (solvent, temperature) using design-of-experiment (DoE) frameworks to optimize yield and purity. For crystallization, test solvent mixtures (e.g., acetonitrile/ethanol) to control crystal morphology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
